calystegine A3

Vue d'ensemble

Description

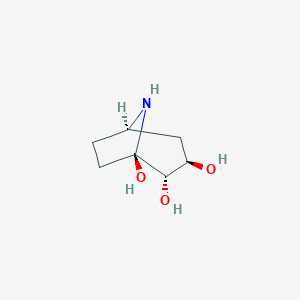

Calystegine A3 is a naturally occurring polyhydroxylated nortropane alkaloid. It is primarily found in plants belonging to the Solanaceae and Convolvulaceae families. This compound is characterized by its unique bicyclic structure, which includes multiple hydroxyl groups. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases .

Applications De Recherche Scientifique

Therapeutic Applications

Neurodegenerative Diseases

Calystegine A3 has shown promise in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease. It acts as a competitive inhibitor of human lysosomal β-glucocerebrosidase, an enzyme implicated in the pathogenesis of Gaucher's disease and Alzheimer's. Inhibition of this enzyme can lead to increased intracellular β-glucocerebrosidase activity in certain cells, potentially mitigating the progression of neurodegenerative conditions .

Diabetes Management

Recent studies have demonstrated that calystegines can improve metabolic activity in human adipose-derived stem cells (HuASCs) under hyperglycemic conditions. Treatment with calystegines significantly reduces oxidative stress and enhances cell survival by modulating pathways such as PI3K/AKT/mTOR, which are critical for cellular metabolism and insulin sensitivity .

Biochemical Research

Enzyme Inhibition

this compound is utilized in biochemical research as a reference compound for studying glycosidases. Its structure allows it to mimic natural substrates, making it effective in exploring enzyme inhibition mechanisms. It has been shown to inhibit various α- and β-glycosidases, which are vital for carbohydrate metabolism .

Food Science

this compound serves as a biomarker for dietary exposure to certain foods, particularly potatoes. Studies have indicated a correlation between urine concentrations of this compound and potato consumption levels, highlighting its potential utility in nutritional epidemiology .

Industrial Applications

Pharmaceutical Development

The compound is being explored for its applications in pharmaceutical development due to its ability to inhibit glycosidases. This property is significant for creating new drugs aimed at metabolic disorders and other conditions where carbohydrate metabolism is disrupted .

Agricultural Research

In agricultural settings, this compound is studied for its effects on plant metabolism and its potential role in enhancing crop resilience against pests or diseases. Its presence in various edible plants suggests it may play a role in plant defense mechanisms .

Data Table: Overview of this compound Applications

Case Studies

-

Neuroprotective Effects

- A study published in Molecular Aspects of Medicine examined the neuroprotective effects of this compound on neuronal cells exposed to toxic agents. Results indicated significant reductions in cell death and oxidative damage, suggesting therapeutic potential for neurodegenerative diseases.

-

Metabolic Activity Enhancement

- Research conducted on human adipose-derived stem cells highlighted how calystegines can restore mitochondrial function and improve insulin sensitivity under hyperglycemic conditions. This study provided insights into the molecular mechanisms involved, particularly focusing on the PI3K/AKT/mTOR signaling pathway.

-

Biomarker Discovery

- A comprehensive analysis involving multiple food sources identified this compound as a reliable biomarker for potato consumption, reinforcing its role in dietary studies and nutritional assessments.

Mécanisme D'action

Target of Action

Calystegine A3, a natural product isolated from Calystegia sepium , primarily targets the enzyme β-glucocerebrosidase . This enzyme plays a crucial role in the breakdown of glucocerebrosides, a type of fat molecule, in the body. Dysfunctions in this enzyme can lead to a buildup of these fats, causing various health issues .

Mode of Action

This compound acts as a potent competitive inhibitor of human lysosomal β-glucocerebrosidase . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity . The binding of this compound to β-glucocerebrosidase involves favorable van der Waals interactions and hydrogen bonding .

Biochemical Pathways

It is known that the compound derives from the tropane alkaloid pathway . By inhibiting β-glucocerebrosidase, this compound likely affects the metabolic pathways involving glucocerebrosides .

Result of Action

The inhibition of β-glucocerebrosidase by this compound can lead to an increase in intracellular β-glucocerebrosidase activities in certain cells . This suggests that this compound may have potential therapeutic applications, particularly in conditions where β-glucocerebrosidase activity is compromised .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calystegine A3 can be synthesized through various chemical routes. One common method involves the reduction of tropinone to pseudotropine, followed by hydroxylation at specific positions on the nortropane skeleton . The reaction conditions typically include the use of reducing agents such as sodium borohydride and hydroxylating agents like osmium tetroxide.

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. For instance, the use of genetically engineered microorganisms to produce the compound has been explored. These microorganisms are engineered to express specific enzymes that catalyze the biosynthesis of this compound from simpler precursors .

Analyse Des Réactions Chimiques

Types of Reactions: Calystegine A3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are commonly used

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .

Comparaison Avec Des Composés Similaires

- Calystegine B1

- Calystegine B2

- Calystegine B3

- Calystegine N1

- Calystegine A5

Calystegine A3 stands out among these compounds due to its potent enzyme inhibitory activity and potential therapeutic applications.

Activité Biologique

Calystegine A3 is a nortropane alkaloid predominantly found in plants of the Solanaceae family, particularly in potatoes and other edible vegetables. This compound has garnered attention due to its biological activities, including glycosidase inhibition, potential therapeutic effects in metabolic disorders, and implications for dietary exposure assessment.

This compound is characterized by its ability to inhibit glycosidases, enzymes that play a crucial role in carbohydrate metabolism. Specifically, it has been shown to selectively inhibit mammalian β-glucosidase and α-galactosidase activities, which can lead to significant metabolic consequences when consumed in large amounts. The inhibition constants (K_i) for various glycosidases have been reported as follows:

| Enzyme | K_i (μM) |

|---|---|

| Rat liver β-glucosidase | 1.9 |

| Human β-xylosidase | 0.13 |

| α-galactosidase | 15 |

These findings suggest that this compound may pose toxicity risks when present in high concentrations within the diet, particularly from potato products .

Metabolic Effects and Cellular Studies

Recent studies have highlighted the protective effects of calystegines, including this compound, on human adipose-derived stem cells (HuASCs) under hyperglycemic conditions. Treatment with calystegines has been shown to:

- Promote cell survival : this compound significantly enhances the survival of HuASCs exposed to hyperglycemia.

- Reduce oxidative stress : The compound diminishes oxidative stress markers and improves mitochondrial function.

- Modulate inflammatory responses : It regulates pro-inflammatory cytokines, thereby mitigating inflammation associated with hyperglycemia.

The underlying mechanism appears to involve the activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cellular metabolism and survival .

Case Studies and Dietary Implications

This compound has been investigated as a potential biomarker for dietary exposure to potatoes. In controlled dietary studies, participants consuming various potato products exhibited measurable levels of this compound in their urine, indicating its utility as a biomarker for potato intake. The concentration of this compound detected ranged from 0.020 µg/mL to 2.75 µg/mL depending on the quantity of potato consumed. This correlation underscores the relevance of this compound in dietary studies and its potential role in assessing food intake patterns .

Toxicological Considerations

While this compound exhibits beneficial metabolic effects at low concentrations, its glycosidase inhibition raises concerns regarding potential toxicity at higher dietary levels. The European Food Safety Authority (EFSA) has reviewed available toxicity data and highlighted the need for further research to establish safe consumption levels and understand the long-term effects of calystegines on human health .

Propriétés

IUPAC Name |

(1R,2S,3R,5R)-8-azabicyclo[3.2.1]octane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-5-3-4-1-2-7(11,8-4)6(5)10/h4-6,8-11H,1-3H2/t4-,5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCBOVUINUHZJA-MVIOUDGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C(C(CC1N2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H]([C@@H](C[C@@H]1N2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131580-36-4 | |

| Record name | Calystegine A3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131580-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calystegine A3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131580364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.